molecular formula C21H17NO B3360184 5-methoxy-2,3-diphenyl-1H-indole CAS No. 88530-86-3

5-methoxy-2,3-diphenyl-1H-indole

Cat. No.: B3360184
CAS No.: 88530-86-3
M. Wt: 299.4 g/mol
InChI Key: BEKMTIOUFPBUQI-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-diphenyl-1H-indole is a synthetic indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, renowned for its diverse biological activities. Indole-containing compounds, including structurally related 2,3-diphenyl indoles, are frequently investigated for their potential pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antiviral activities . This specific derivative, featuring methoxy and diphenyl substitutions, serves as a versatile building block for developing novel bioactive molecules and for fundamental structural activity relationship (SAR) studies. The primary research applications of this compound are rooted in its molecular structure. The 2,3-diphenyl indole core is a common motif in the synthesis of more complex chemical entities. For instance, closely related compounds like 4,6-dimethoxy-2,3-diphenyl-1H-indole have been synthesized and characterized using techniques such as X-ray diffraction (XRD), FT-IR, and NMR, highlighting their stability as crystalline solids in the monoclinic crystal system and their value in spectroscopic and computational analysis . Furthermore, such diphenyl indoles can be utilized in transition-metal-catalyzed reactions, where they may act as substrates for the construction of more complex heterocyclic systems, a key process in exploring new chemical space for drug candidates . The mechanism of action for indole derivatives is highly dependent on the specific substituents and the biological target. In general, indole-based compounds can exhibit their effects through interactions with enzymes and receptors. Some are known to inhibit enzymes like cyclooxygenase (involved in inflammation), while others may interfere with cell proliferation pathways, making them candidates for anticancer research . The presence of the methoxy and phenyl groups in this compound can significantly influence its electron distribution, lipophilicity, and overall binding affinity, which are critical parameters optimized in pharmaceutical development. This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with care, adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2,3-diphenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H17NO/c1-23-17-12-13-19-18(14-17)20(15-8-4-2-5-9-15)21(22-19)16-10-6-3-7-11-16/h2-14,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKMTIOUFPBUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291587
Record name 1H-Indole,5-methoxy-2,3-diphenyl-
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Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88530-86-3
Record name NSC76681
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole,5-methoxy-2,3-diphenyl-
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Advanced Synthetic Methodologies for 5 Methoxy 2,3 Diphenyl 1h Indole and Its Derivatives

Established Synthetic Pathways and Mechanistic Considerations

Traditional approaches to synthesizing the 5-methoxy-2,3-diphenyl-1H-indole scaffold and related derivatives often rely on foundational reactions in organic chemistry that have been adapted for indole (B1671886) synthesis. These methods, while classic, remain relevant for their versatility and the accessibility of starting materials.

Alkylation and Coupling Reactions of Indole Precursors

The synthesis of this compound can be achieved through the strategic alkylation or coupling of appropriately substituted indole precursors. These reactions typically involve the formation of carbon-carbon bonds to introduce the desired phenyl groups onto the indole core. While direct alkylation at the C2 and C3 positions of a pre-formed 5-methoxyindole (B15748) can be challenging, this approach is exemplified in the synthesis of structurally related compounds. For instance, palladium-catalyzed double alkylation of 3-phenyl indole with 1,3-dibromopropane (B121459) demonstrates a method for creating fused ring systems, highlighting the utility of coupling strategies in modifying the indole core. rsc.org

Condensation and Cyclization Protocols

Condensation and cyclization reactions represent a cornerstone for the assembly of the indole nucleus. A key method for synthesizing this compound involves the condensation of a 5-methoxyindole derivative with benzaldehyde (B42025) derivatives, followed by cyclization to form the final indole structure. This process often utilizes an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. Another powerful cyclization protocol is the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitro-benzenes, which offers a flexible route to symmetrically and unsymmetrically substituted pyrrolo[3,2-g]indoles. nih.gov

Classical Indole Synthesis Routes (e.g., Fischer, Bischler, Hemetsberger adaptations)

Several classical named reactions provide robust pathways to the indole core, and their adaptation is crucial for the synthesis of complex derivatives like this compound.

The Fischer indole synthesis is a prominent and widely used method that involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com For the synthesis of a derivative, ethyl this compound-1-carboxylate, the Fischer indole synthesis is a typical route, reacting a phenylhydrazine with an appropriate carbonyl compound in the presence of an acid catalyst like methanesulfonic acid. The reaction proceeds through a phenylhydrazone intermediate which then undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement to form the indole. wikipedia.org The choice of acid catalyst can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as boron trifluoride and zinc chloride. wikipedia.org However, the reaction can be influenced by the substituents on the phenylhydrazine, with methoxy (B1213986) groups sometimes leading to abnormal products. nih.gov

The Bischler-Möhlau indole synthesis offers another route, typically forming 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline (B41778). wikipedia.org An early example of a related synthesis involved the reaction of aniline with benzoin (B196080) in the presence of zinc chloride to produce 2,3-diphenylindole. researchgate.net Despite its historical significance, the classical Bischler-Möhlau synthesis can be limited by harsh conditions and low yields. wikipedia.org Modern modifications, such as using microwave irradiation, have been developed to create milder reaction conditions. mdpi.comresearchgate.net

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. synarchive.comwikipedia.org This method is valuable for creating indole-2-carboxylic acid derivatives, which are useful precursors for further functionalization. semanticscholar.org The process begins with a Knoevenagel condensation of an aromatic aldehyde with ethyl azidoacetate, followed by thermolysis of the resulting vinyl azide (B81097) to induce intramolecular cyclization. rsc.orgrsc.org

Modern Catalytic Approaches

Contemporary synthetic chemistry has seen the rise of powerful catalytic systems that enable more efficient and selective synthesis of complex molecules, including this compound and its derivatives.

Transition Metal-Catalyzed Syntheses (e.g., Rhodium-catalyzed C-H Annulation)

Transition metal catalysis provides elegant and efficient pathways to indoles. Rhodium-catalyzed reactions are particularly notable. For instance, rhodium carboxylate complexes can catalyze the cascade reaction of β,β-disubstituted styryl azides to selectively produce 2,3-disubstituted indoles. nih.govresearchgate.net In these reactions, an aryl group migration is typically observed, and high yields can be achieved even with electron-donating substituents like a methoxy group. nih.gov Furthermore, rhodium(III)-catalyzed C-H activation and annulation of N-alkyl anilines with internal alkynes have been developed to synthesize N-alkyl indoles under mild, room temperature conditions using a transient oxidizing directing group. rsc.org Rhodium catalysts are also employed in the [3+2] annulation of indoles to form cyclopentannulated products. nih.gov

Table 1: Examples of Rhodium-Catalyzed Synthesis of 2,3-Disubstituted Indoles nih.gov
EntryYield (%)
1MeOH96
2HMeO97
3HCl99

Cross-Coupling Reactions (e.g., Sonogashira Coupling for Functionalization)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indole scaffold. The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, is a prime example. organic-chemistry.orglibretexts.org This reaction can be used in a one-pot, regiospecific process to synthesize 2,3-disubstituted indoles. organic-chemistry.org The methodology involves a domino sequence of Sonogashira coupling, amidopalladation, and reductive elimination. organic-chemistry.org Such cross-coupling strategies can also be used for further functionalization of the indole ring, for instance, by coupling with aryl (pseudo)halides at a benzylic position. nih.gov The regioselectivity of Sonogashira couplings can be precisely controlled, as demonstrated in the selective mono and double cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene. nih.govnih.gov

Halogen-Atom Transfer (XAT) Reactions

A significant advancement in indole synthesis involves the use of halogen-atom transfer (XAT) reactions. This approach presents a milder alternative to traditional methods like the Fischer indole synthesis, which often requires harsh acidic conditions and toxic reagents. acs.orgthieme-connect.com The XAT-based strategy is particularly valuable for preparing densely functionalized indoles. acs.orgnih.gov

The core of this methodology is a radical coupling process between aryl diazonium salts and alkyl iodides, typically mediated by an iron catalyst. acs.orgacs.org In this process, the aryl diazonium salt serves a dual purpose: it first activates the alkyl iodide via halogen-atom transfer and then acts as a radical acceptor. acs.orgnih.gov The mechanism begins with a single electron transfer (SET) from an iron(II) catalyst to the aryl diazonium salt, generating an aryl radical. thieme-connect.com This aryl radical then abstracts an iodine atom from the alkyl iodide, producing an alkyl radical and an aryl iodide. thieme-connect.com The newly formed alkyl radical then couples with another molecule of the aryl diazonium salt to form a diazo compound. thieme-connect.com This intermediate, existing as a tautomer of hydrazone, undergoes an acid-catalyzed cyclization, similar to the final step of the Fischer synthesis, to yield the indole ring. thieme-connect.com

This iron-mediated process operates under mild conditions and demonstrates compatibility with a wide array of functional groups, including esters, thioethers, and acetals. thieme-connect.comacs.org The versatility of this reaction allows for the synthesis of various substituted indoles, including those that are intermediates for pharmacologically active compounds. acs.org For example, this method has been successfully used to create C5-substituted indoles by varying the alkyl iodide partner. acs.org

Regioselective Synthesis and Stereochemical Control

Regioselectivity is a critical aspect of synthesizing substituted indoles like this compound, as it dictates the precise placement of functional groups on the indole core. The indole nucleus has multiple reactive sites, and controlling reactions to occur at specific positions (e.g., C2, C3, C4) is a significant synthetic challenge. thieme-connect.comacs.org

Recent advancements have focused on metal-catalyzed C–H activation and functionalization to achieve high regioselectivity. thieme-connect.comnih.gov For instance, ruthenium catalysts have been employed for the highly regioselective functionalization of the C-4 position of the indole ring. acs.orgnih.gov This particular strategy uses an aldehyde functional group as a directing group to guide the catalyst to the desired C-4 position, enabling C-C bond formation under mild, open-flask conditions. acs.orgnih.gov The synthesis of 4-substituted indoles is particularly important as they serve as precursors for complex natural products like ergot alkaloids. acs.org

Palladium-catalyzed reactions are also widely used for the regioselective synthesis of indoles. thieme-connect.com One such method involves the cyclization of N-arylamines to form C-2 substituted indoles through the oxidative linkage of two C-H bonds, using molecular oxygen as the sole oxidant. thieme-connect.com Furthermore, photoinitiated protocols have been developed for the regioselective construction of 2-substituted indoles from benzotriazoles and terminal alkynes, proceeding through a radical chain mechanism under mild conditions with broad functional group tolerance. acs.org For the synthesis of 3-substituted indoles, indium(III) triflate has been used as a reusable catalyst in a one-pot reaction, demonstrating another effective regioselective approach. nih.gov These diverse methodologies underscore the importance of catalyst and directing group selection in controlling the substitution pattern of the final indole product.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as catalyst, solvent, base, and temperature is crucial for maximizing the yield and purity of synthesized indole derivatives. Research into the synthesis of complex indoles often includes detailed optimization studies to identify the most efficient conditions.

For example, in the palladium-catalyzed double alkylation of 3-phenyl indole, a systematic optimization of reaction conditions was performed. rsc.org Different palladium catalysts, including Pd(OAc)₂, Pd(TFA)₂, and PdCl₂(MeCN)₂, were tested along with various inorganic bases such as K₂CO₃, KHCO₃, and NaHCO₃. rsc.org The choice of solvent was also explored, with DMA (dimethylacetamide) proving effective. rsc.org Such studies are essential for developing robust and scalable synthetic routes.

In another example, the synthesis of N1-acylated (aza)indole alkanoic acids was optimized through a three-step sequence involving Fischer indolization, N-acylation, and ester hydrolysis. nih.gov The cyclization step was optimized using different acid catalysts and solvents, while the N-acylation step was improved by testing bases like t-BuONa and DMAP/Et₃N. nih.gov The findings from these optimization studies can be summarized to guide future synthetic efforts.

The following table details parameters optimized in various indole syntheses, which are instructive for the synthesis of this compound and its derivatives.

Reaction TypeCatalyst / ReagentBaseSolventTemperature (°C)Key FindingsReference
Pd-Catalyzed Double Alkylation PdCl₂(MeCN)₂ (10 mol%)K₂CO₃ (4 equiv.)DMA120Pd(OAc)₂ and Pd(TFA)₂ were also effective. K₂CO₃ was the optimal base. rsc.org
Aldehyde-Assisted Annulation [Rh(COD)Cl]₂ (5 mol%)CsOPiv (1.5 equiv)Dioxane140Electron-donating groups at the C-4 position of the indole aldehyde led to higher yields (73-76%). acs.org
N¹-Acylation of Indole -t-BuONa or DMAP/Et₃NTHF or DCM-The choice of base and solvent system was critical for efficient acylation. nih.gov
Ru-Catalyzed C-4 Alkenylation Ru Catalyst---An aldehyde directing group enabled highly regioselective functionalization at the C-4 position. acs.org
Photoinitiated Indole Synthesis PhotocatalystN,N-diisopropylethylamine (DIPEA)DMSO-Reaction proceeds under mild conditions using blue light irradiation. acs.org

Chemical Reactivity and Derivatization Strategies

Electrophilic Substitution Reactions on the Indole (B1671886) Core

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The regioselectivity and rate of these reactions in 5-methoxy-2,3-diphenyl-1H-indole are profoundly influenced by the electronic and steric effects of its substituents.

Regioselectivity at Specific Positions (e.g., C3, N1, C2, C7)

In general, electrophilic substitution on the indole ring preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, in the case of this compound, the C3 position is already occupied by a phenyl group. This, combined with the steric hindrance imposed by the bulky phenyl groups at C2 and C3, significantly deactivates the pyrrole (B145914) ring towards electrophilic attack.

Consequently, electrophilic substitution is directed towards the benzene (B151609) ring, which is activated by the electron-donating methoxy (B1213986) group at the C5 position. The active sites for electrophilic substitution on methoxy-activated 3,3'-diindolyl derivatives are typically the N1, N1', C2, C2', C7, and C7' positions. pcbiochemres.com

Influence of Methoxy and Phenyl Substituents on Reactivity

The methoxy group at the C5 position is a powerful activating group, donating electron density to the benzene ring through resonance. This activation is most pronounced at the positions ortho and para to the methoxy group, namely C4 and C6. Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C6 position, and to a lesser extent at the C4 position. The C6 position is generally favored over the C4 position due to reduced steric hindrance from the adjacent fused pyrrole ring.

Functionalization and Modification

The this compound scaffold can be further elaborated through various functionalization and modification reactions, enabling the synthesis of a wide array of derivatives with potentially interesting chemical and biological properties.

Oxidation and Reduction Reactions

Oxidation: The indole nucleus of this compound can be oxidized using various oxidizing agents. For instance, reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed to introduce carbonyl functionalities. nih.gov The specific outcome of the oxidation reaction is dependent on the reaction conditions and the oxidant used.

Reduction: Reduction reactions of derivatives of this compound can be carried out to modify existing functional groups. For example, a nitro group, which can be introduced onto the aromatic ring, can be reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as tin(II) chloride. The resulting amino group serves as a versatile handle for further derivatization, including the formation of Schiff bases and amides.

Table 1: Examples of Oxidation and Reduction Reactions

Reaction Type Reagent/Catalyst Product Type Reference
Oxidation Potassium permanganate (KMnO₄) Oxidized indole derivatives nih.gov
Oxidation Chromium trioxide (CrO₃) Oxidized indole derivatives nih.gov
Reduction of Nitro Group Catalytic Hydrogenation (e.g., Pd/C) Amino-indole derivatives General Knowledge
Reduction of Nitro Group Tin(II) chloride (SnCl₂) Amino-indole derivatives orgchemres.org

Halogenation and Nitration

Halogenation: Electrophilic halogenation of this compound can be achieved using various halogenating agents. Due to the directing effect of the C5-methoxy group, halogenation is expected to occur primarily at the C6 position. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic rings.

Nitration: Nitration of the indole ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. nih.gov For this compound, the nitration is anticipated to take place at the C6 position of the benzene ring, guided by the activating and directing effect of the methoxy group. The introduction of a nitro group provides a valuable intermediate for further functionalization, such as reduction to an amine.

Table 2: Examples of Halogenation and Nitration Reactions

Reaction Type Reagent Expected Major Product Reference
Bromination N-Bromosuccinimide (NBS) 6-Bromo-5-methoxy-2,3-diphenyl-1H-indole General Knowledge
Nitration Nitric acid/Sulfuric acid 6-Nitro-5-methoxy-2,3-diphenyl-1H-indole nih.gov

Formation of Schiff Bases and Hydrazones

Schiff Bases: Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. To synthesize Schiff bases from this compound, it is first necessary to introduce a carbonyl group onto the indole scaffold. This can be achieved through a formylation reaction, such as the Vilsmeier-Haack reaction, which would likely introduce a formyl group at the C6 position to yield 6-formyl-5-methoxy-2,3-diphenyl-1H-indole. This aldehyde can then be reacted with various primary amines to afford the corresponding Schiff bases. Alternatively, if a nitro group is introduced and subsequently reduced to an amino group at the C6 position, this amine can be condensed with various aldehydes or ketones to form Schiff bases.

Hydrazones: Hydrazones are formed by the reaction of a carbonyl compound with hydrazine (B178648) or its derivatives. Similar to Schiff base formation, a carbonyl-functionalized derivative of this compound, such as the 6-formyl derivative, would be required as a precursor. The reaction of this aldehyde with hydrazine or substituted hydrazines would yield the corresponding hydrazones. These derivatives are of interest in medicinal chemistry due to their diverse biological activities.

Table 3: General Strategies for the Formation of Schiff Bases and Hydrazones

Derivative Type Required Precursor from Target Molecule General Reaction
Schiff Base 6-Formyl-5-methoxy-2,3-diphenyl-1H-indole Condensation with a primary amine
Schiff Base 6-Amino-5-methoxy-2,3-diphenyl-1H-indole Condensation with an aldehyde or ketone
Hydrazone 6-Formyl-5-methoxy-2,3-diphenyl-1H-indole Condensation with hydrazine or a hydrazine derivative

Synthesis of Polycyclic and Fused-Ring Systems Incorporating the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds. acs.org The synthesis of polycyclic and fused-ring systems that incorporate the this compound scaffold is a key strategy for creating complex molecular architectures with unique properties. These strategies often rely on the inherent reactivity of the indole core, which can be further modulated by its substituents.

A prominent modern strategy for constructing such systems involves metal-catalyzed cascade annulations via C-H activation. acs.org This approach is valued for its high efficiency and step economy. For instance, a rhodium-catalyzed, aldehyde-directed [3+2] cascade annulation has been developed to assemble indole-embedded polycyclic skeletons. acs.org In this methodology, an aldehyde group, typically at the C3 position of the indole, directs the regioselective activation of the C2-H bond. This is followed by a reaction with an alkyne, such as 1,2-diphenylethyne, to construct a five-membered ring fused to the indole core. acs.org

The electronic properties of substituents on the indole ring significantly influence the efficiency of these reactions. acs.org Studies on related 1-methyl-1H-indole-3-carbaldehydes show that electron-donating groups, including methoxy groups at the C5-position, facilitate the cyclization, leading to moderate to good yields of the desired cyclopenta[b]indol-1(4H)-one products. acs.org For example, a 5-methoxy substituted indolyl aldehyde provided the desired fused product in a 68% yield. acs.org This demonstrates a viable pathway for transforming indole derivatives, conceptually similar to this compound if appropriately functionalized with a directing group, into more complex polycyclic structures.

Table 1: Effect of Indole Ring Substituents on the Yield of Rhodium-Catalyzed [3+2] Cascade Annulation acs.org Reaction of substituted 1-methyl-1H-indole-3-carbaldehydes with 1,2-diphenylethyne.

Substituent on Indole RingPositionIsolated Yield (%)
MethylC476
MethoxyC473
MethoxyC568
BenzyloxyC535
MethoxyC655
MethylC745
FluoroC584
ChloroC562

Other synthetic strategies for building fused systems include polycyclization cascades of highly functionalized acyclic precursors. nih.gov For example, the polycyclization of oxotriphenylhexanoates can be governed by electronic effects to form complex tricyclic frameworks. nih.gov In these reactions, Lewis acids like BBr₃ can promote Friedel-Crafts-type acylations and subsequent intramolecular additions to construct new rings. nih.gov The presence of a methoxy group on an aromatic ring can influence the reaction pathway, sometimes requiring specific conditions to achieve the desired cyclization. nih.gov While not starting from an indole, these principles of intramolecular cyclization are fundamental to the synthesis of fused systems and can be conceptually applied to appropriately substituted indole derivatives.

Strategies for Enhancing Chemical Stability and Diverse Reactivity

Enhancing the chemical stability and expanding the reactive profile of this compound are crucial for its application in materials science and medicinal chemistry. Stability can be addressed by considering intermolecular forces, while reactivity is often tuned by strategic derivatization.

The indole unit is inherently electron-rich, and the presence of a methoxy substituent at the C5-position further enhances this characteristic, increasing its reactivity toward electrophiles. chim.it This enhanced nucleophilicity makes the C3 position (if unsubstituted) a prime site for functionalization. A common strategy to diversify reactivity is the Friedel-Crafts alkylation at this position. d-nb.info For instance, 5-methoxyindole (B15748) reacts efficiently with aromatic fluoromethyl ketones in the presence of a catalytic system to yield trifluoromethyl(indolyl)phenylmethanols. d-nb.info These products are versatile intermediates for constructing more complex molecules, such as diindolylmethanes (DIMs). d-nb.info

Table 2: Synthesis of Trifluoromethylated (1H-indol-3-yl)methanols d-nb.info Reaction of various substituted indoles with 2,2,2-trifluoro-1-phenylethan-1-one.

Indole ReactantSubstituentProduct Yield (%)
5-Methoxyindole5-OCH₃98
5-Fluoroindole5-F95
6-Fluoroindole6-F79
4-Azaindole-97
7-Azaindole-91

Chemical stability, particularly in the solid state, is significantly influenced by intermolecular interactions. In crystals of related methoxy-indole derivatives, interactions such as N—H⋯O hydrogen bonds and C—H⋯π interactions play a critical role in stabilizing the structure. nih.govnih.gov For example, in the crystal structure of 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, molecules are linked into chains by N—H⋯O interactions. nih.gov Similarly, the polymorphism of 5-methoxyindole-2-carboxylic acid is dictated by different patterns of hydrogen bonding, where the methoxy group can act as a hydrogen bond acceptor. nih.gov The orientation of the phenyl rings relative to the indole core, as well as the dihedral angles between them, are also crucial factors determined by steric and electronic effects, which in turn affect crystal packing and stability. researchgate.net

Modern catalytic methods offer powerful tools for derivatization. Palladium-catalyzed C-H activation, for example, is a well-established method for the cyclization and functionalization of indole rings, allowing for the creation of diverse 2-substituted indoles. lookchem.com The strategic placement of substituents is key; the methoxy group's electronic influence can direct the regioselectivity of reactions. However, this influence can also lead to unexpected pathways. In the Fischer indole synthesis, for example, a methoxy group on the phenylhydrazone precursor can sometimes direct cyclization to an "abnormal" position, yielding chlorinated indoles instead of the expected methoxy-indoles when certain acid catalysts are used. nih.gov This highlights the necessity of carefully choosing reaction conditions to control the reactivity of methoxy-activated indoles and achieve the desired chemical diversity.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-methoxy-2,3-diphenyl-1H-indole, both ¹H and ¹³C NMR have been instrumental in confirming its structure.

The ¹H NMR spectrum of a related compound, 2-benzyl-5-methoxy-3-phenyl-1H-indole, shows characteristic signals that help in assigning the protons of the this compound structure. rsc.org The aromatic protons of the diphenyl groups and the indole (B1671886) ring typically appear as a multiplet in the range of δ 7.2–7.6 ppm. The methoxy (B1213986) group protons are readily identified as a sharp singlet at approximately δ 3.8 ppm. The N-H proton of the indole ring gives a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon of the methoxy group (C-OCH₃) is typically observed around δ 149.5 ppm. The carbons of the phenyl groups resonate in the δ 128–132 ppm region. For a similar compound, 2-benzyl-5-methoxy-3-phenyl-1H-indole, the methoxy carbon appears at δ 56.1 ppm, and the carbons of the indole and phenyl rings show a series of signals between δ 101.3 and 154.6 ppm. rsc.org

Table 1: Comparative ¹H and ¹³C NMR Data for Indole Derivatives

Compound NameKey ¹H-NMR (δ ppm) SignalsKey ¹³C-NMR (δ ppm) SignalsReference
This compound7.2–7.6 (m, aromatic H), 3.8 (s, OCH₃)149.5 (C-OCH₃), 128–132 (Ph carbons)
2-Benzyl-5-methoxy-3-phenyl-1H-indole7.74 (s, 1H), 7.60–7.57 (m, 2H), 7.53–7.49 (m, 2H), 7.39–7.31 (m, 3H), 7.30–7.26 (m, 1H), 7.24–7.15 (m, 4H), 6.86 (dd, J = 8.7, 2.5 Hz, 1H), 4.23 (s, 2H), 3.84 (s, 3H)154.6, 138.9, 135.4, 134.6, 130.7, 129.6, 128.94, 128.85, 128.8, 128.2, 126.8, 126.2, 115.6, 112.0, 111.5, 101.3, 56.1, 32.8 rsc.org
5-Methoxy-3-methyl-1H-indole7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H)154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81 rsc.org

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. For this compound, DNMR could be employed to investigate the rotational barriers of the two phenyl groups attached to the indole core. At low temperatures, the rotation of these phenyl groups might be slow enough on the NMR timescale to give rise to distinct signals for the ortho- and meta-protons, providing information about the energy barriers to rotation.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is essential for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A notable feature in the spectrum of indole derivatives is the N-H stretching vibration, which typically appears as a sharp band around 3342 cm⁻¹. mdpi.com This band provides evidence for the presence of the N-H group, which can act as a hydrogen bond donor. mdpi.com In the solid state, this N-H group can form intermolecular hydrogen bonds. The C-O stretching vibration of the methoxy group is expected to appear around 1250 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to signals in the 1400-1600 cm⁻¹ region. researchgate.net For a related compound, 2-benzyl-5-methoxy-3-phenyl-1H-indole, the IR spectrum shows bands at 3419, 3024, 2925, and 2854 cm⁻¹. rsc.org

Table 2: Key FT-IR Vibrational Frequencies for Indole Derivatives

Compound/Functional GroupVibrational ModeFrequency (cm⁻¹)Reference
Indole (Control)N-H stretch3406 researchgate.net
C-H stretch (symmetric & asymmetric)3022, 3049 researchgate.net
Aromatic C=C stretch1508, 1577 researchgate.net
C-C (in ring) stretch1616, 1456 researchgate.net
5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2)N-H stretch3342 mdpi.com
2-Benzyl-5-methoxy-3-phenyl-1H-indoleN-H stretch3419 rsc.org
C-H stretch3024, 2925, 2854 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The photophysical properties of indole derivatives are of interest due to their potential applications in materials science. The absorption and emission spectra of these compounds are influenced by their molecular structure and the solvent environment. For instance, a study on fluorescent pyranoindole congeners compared their photophysical properties with 6-methoxy-2,3-diphenyl-1H-indole, which had a maximum emission wavelength of 418 nm. nih.gov The introduction of different substituents can lead to a bathochromic (red) shift in both absorption and emission maxima. nih.gov

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. For a related compound, 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, the crystal structure was determined, showing that the two indole rings are nearly perpendicular to each other, with a dihedral angle of 84.49 (6)°. nih.gov The benzene (B151609) ring is inclined at 72.83 (9)° and 80.85 (9)° with respect to the two indole rings. nih.gov Similarly, a study of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed a monoclinic crystal system with space group P2₁/c. nih.gov In this structure, molecules form cyclic dimers through O-H···O hydrogen bonds, and N-H···O interactions with the methoxy group also play a significant role in the crystal packing. mdpi.comnih.gov Such detailed structural information is crucial for understanding the intermolecular forces that govern the solid-state properties of these compounds.

Table 3: Crystallographic Data for a Related Indole Derivative

Parameter5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole
Molecular FormulaC₂₅H₂₂N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Not specified
b (Å)Not specified
c (Å)Not specified
β (°)Not specified
ZNot specified
R-factor0.041
Reference nih.gov

Crystallographic Analysis of Molecular Geometry and Intermolecular Interactions (e.g., Hydrogen Bonding, Non-covalent Interactions)

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, its molecular geometry and intermolecular interactions can be inferred from analyses of closely related indole derivatives. The structure of the indole core and the spatial arrangement of its substituents are dictated by a combination of covalent bonding and non-covalent forces.

Molecular Geometry

The core of this compound consists of a bicyclic indole system which is generally planar. nih.gov However, the attachment of two bulky phenyl groups at the C2 and C3 positions induces significant steric hindrance. This typically forces the phenyl rings to twist out of the plane of the indole nucleus. In related structures, such as 3-(1,2-diphenylethenyl)-2-phenyl-1H-indole, the dihedral angles between the indole's pyrrole (B145914) ring and the various phenyl rings are substantial, ranging from 42.4° to 79.7°. nih.gov Similarly, in bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives, the phenyl rings are nearly orthogonal to the indole system, with interplanar angles between 73° and 88°. nih.gov This pronounced torsional conformation is a key structural feature, minimizing steric strain between the adjacent aromatic systems. acs.org

The methoxy group at the C5 position is expected to be nearly coplanar with the indole ring to maximize resonance effects.

Interactive Data Table: Typical Dihedral Angles in Related Indole Structures

Compound ClassRings MeasuredTypical Dihedral Angle (°)Source
Phenyl-substituted IndolesIndole Plane vs. Phenyl Ring40 - 80 nih.gov
Phenylsulfonyl-IndolesIndole Plane vs. Phenylsulfonyl Ring73 - 88 nih.gov
Cyclopenta[b]indolonesBenzene Ring vs. Benzene Ring~61 acs.org

Note: This data is from related but distinct molecules and serves to illustrate the expected non-planar geometry.

Intermolecular Interactions

The crystal packing of indole derivatives is governed by a network of non-covalent interactions that dictate the supramolecular architecture.

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. In the absence of stronger acceptors, it can form N-H···π interactions with the electron-rich π-system of an adjacent indole or phenyl ring. nih.gov If molecules with suitable acceptor atoms are present, more conventional hydrogen bonds, such as N-H···O, would be expected. nih.gov

π-π Stacking: Aromatic rings in adjacent molecules often engage in π-π stacking. These interactions can be parallel-displaced or T-shaped. In some complex indole derivatives, π-π stacking interactions are observed with distances between phenyl rings of approximately 3.6 to 3.9 Å. acs.org

C-H···π Interactions: The numerous C-H bonds on the phenyl and indole rings can act as weak hydrogen bond donors, interacting with the faces of nearby aromatic rings. These interactions are a common and significant stabilizing force in the crystal packing of aromatic compounds. nih.gov

The combination of these forces—strong hydrogen bonds (if applicable), weaker C-H···π bonds, and π-π stacking—typically results in a highly stable, three-dimensional crystal lattice. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, HRMS analysis using electrospray ionization (ESI) has been reported.

The analysis provides a measured mass-to-charge ratio (m/z) that can be compared to a theoretically calculated value, confirming the molecular formula.

Interactive Data Table: HRMS Data for this compound

IonMolecular FormulaCalculated m/zFound m/zTechniqueSource
[M+H]⁺C₂₁H₁₈NO⁺300.1383300.1384ESI rsc.org

The excellent agreement between the calculated and found values (with a deviation in the low ppm range) unequivocally confirms the molecular formula of the compound as C₂₁H₁₇NO. rsc.org The protonated molecule [M+H]⁺ is the species observed. rsc.org

Fragmentation Patterns

While detailed fragmentation studies for this specific molecule are not extensively documented, the fragmentation pattern under mass spectrometry can be predicted based on its structure. Upon ionization, the molecular ion would be expected to undergo fragmentation at its weakest bonds or through rearrangements leading to stable fragments. Key predicted fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group to lose a methyl radical (15 Da) would result in a stable phenoxy-type radical cation.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement involving the methoxy group could lead to the neutral loss of formaldehyde (30 Da).

Cleavage of Phenyl Groups: Fragmentation involving the loss of phenyl radicals (•C₆H₅, 77 Da) or benzene (C₆H₆, 78 Da) is possible, though it may require higher energy.

Ring Cleavage: The indole ring itself could undergo cleavage, but this typically results in a complex series of lower-mass fragments.

The relative abundance of these fragment ions would depend on the ionization technique used (e.g., Electron Impact vs. Electrospray Ionization) and the collision energy in tandem MS experiments. The substituent pattern on the aromatic rings significantly influences which fragmentation pathways are favored. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For complex organic molecules like 5-methoxy-2,3-diphenyl-1H-indole, DFT methods, particularly with hybrid functionals such as B3LYP, are employed to predict a wide range of properties. Time-Dependent DFT (TD-DFT) extends these capabilities to study excited-state properties and predict electronic absorption spectra.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the potential energy surface to find the global minimum.

The conformational landscape of this molecule is primarily dictated by the rotational freedom of the two phenyl rings at the C2 and C3 positions and the methoxy (B1213986) group at the C5 position. Conformational analysis would reveal the preferred dihedral angles of these substituent groups relative to the indole (B1671886) plane. It is expected that steric hindrance between the two bulky phenyl groups would force them into a non-planar arrangement with respect to each other and the indole ring system. The methoxy group's orientation would also be optimized to achieve the lowest energy state. The results of such an analysis are typically presented in a table of optimized bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative as specific literature data for this exact compound is unavailable. Values are based on typical parameters for similar structures.

ParameterPredicted Value
C2-C3 Bond Length (Å)~1.38
N1-C2 Bond Length (Å)~1.37
C5-O Bond Length (Å)~1.36
C2-Phenyl Dihedral Angle (°)Variable
C3-Phenyl Dihedral Angle (°)Variable

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the methoxy group, which acts as an electron-donating group. The LUMO is likely to be distributed over the diphenyl-substituted pyrrole (B145914) part and the phenyl rings, which can act as electron acceptors.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability. scispace.com From the HOMO and LUMO energies, various global reactivity parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated to quantify the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) Note: This table is illustrative as specific literature data for this exact compound is unavailable.

ParameterPredicted Value (eV)
EHOMO-5.0 to -6.0
ELUMO-1.0 to -2.0
HOMO-LUMO Gap (ΔE)3.0 to 5.0

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the indole ring, indicating these as potential sites for electrophilic interaction. The hydrogen atoms, particularly the N-H proton, would exhibit a positive potential. This analysis provides valuable insights into the molecule's intermolecular interactions. mdpi.com

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns well with classical Lewis structures.

NBO analysis for this compound would quantify the delocalization of electron density, which is a key factor in the stability of aromatic systems. It can reveal hyperconjugative interactions, such as the interaction between the lone pairs of the oxygen atom in the methoxy group and the antibonding orbitals of the indole ring. The strength of these interactions is measured by the second-order perturbation energy (E(2)), where a larger E(2) value indicates a more significant interaction and greater stabilization.

Theoretical calculations can predict vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. DFT calculations are used to compute the harmonic vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching of the aromatic rings, and C-O stretching of the methoxy group.

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. The results would provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic transitions, often corresponding to π → π* transitions within the conjugated system. nih.gov

Non-Linear Optical (NLO) Properties and Materials Design

Molecules with extended π-conjugation and significant charge transfer characteristics, like many indole derivatives, are often investigated for their non-linear optical (NLO) properties. NLO materials are important for applications in optoelectronics and photonics.

Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. For this compound, the presence of the electron-donating methoxy group and the extensive π-system of the indole and phenyl rings suggests that it could exhibit significant NLO properties. Computational studies would be instrumental in quantifying these properties and guiding the design of new NLO materials based on this molecular scaffold.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For indole derivatives, MD simulations can provide insights into their conformational flexibility, interactions with biological macromolecules like proteins or DNA, and the stability of such complexes. These simulations can help in understanding how a molecule might bind to a receptor and the energetic factors governing this interaction. For example, studies on other indole compounds have used MD simulations to explore their binding modes within enzyme active sites, revealing key interactions that contribute to their inhibitory activity.

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis

Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density of a molecule to partition it into atomic basins. This approach provides a rigorous definition of atoms and chemical bonds within a molecule and can be used to characterize the nature of intra- and intermolecular interactions, such as hydrogen bonds and van der Waals forces.

Hirshfeld Surface Analysis is a graphical method used to visualize and quantify intermolecular interactions in crystal structures. By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, researchers can identify and analyze different types of intermolecular contacts and their relative importance in the crystal packing. For numerous indole derivatives, Hirshfeld analysis has been instrumental in understanding how molecules arrange themselves in the solid state, highlighting the roles of hydrogen bonding and π–π stacking interactions in stabilizing the crystal lattice. Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts.

In Silico Prediction of Pharmacokinetic Properties and Binding Modalities (ADMET Analysis)

In silico ADMET analysis involves the use of computational models to predict the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. Parameters typically evaluated include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the route and rate of elimination.

Toxicity: Early assessment of potential toxicities, such as carcinogenicity or hepatotoxicity.

For many classes of indole derivatives, ADMET prediction programs have been used to screen libraries of compounds to prioritize those with a higher probability of success in clinical trials. These studies help in optimizing lead compounds to improve their bioavailability and reduce potential adverse effects.

While these computational techniques are well-established and widely applied in chemical and pharmaceutical research, the specific application to this compound is not documented in the available literature.

Mechanistic Investigations of Biological Activities

Interaction with Molecular Targets

The therapeutic potential of 5-methoxy-2,3-diphenyl-1H-indole is largely attributed to its ability to interact with specific biological macromolecules, thereby altering their function. These targets include enzymes, cell surface receptors, and structural proteins.

Indole-based compounds have been extensively investigated as inhibitors of various enzymes implicated in disease. While direct kinetic studies on this compound are not extensively detailed in the available literature, the mechanisms of inhibition for structurally similar indole (B1671886) derivatives provide a strong basis for understanding its potential actions.

Monoamine Oxidase B (MAO-B): Derivatives of the indole scaffold have been identified as noteworthy inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters and implicated in neurodegenerative disorders. For some N-substituted indole analogues, a competitive mode of inhibition has been observed. This suggests that the inhibitor vies with the natural substrate for binding to the active site of the enzyme. The inhibitory constant (Ki) for potent indole-based MAO-B inhibitors can be in the nanomolar range, indicating a high affinity for the enzyme. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Indole derivatives have been shown to be effective cholinesterase inhibitors. Kinetic analyses of some indole-based compounds have revealed a mixed-type inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov The inhibitory constants (IC50 values) for some indole amines against acetylcholinesterase have been found to be in the low micromolar range, comparable to established drugs. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a crucial role in inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. The presence of a methoxy (B1213986) group on the indole ring, a feature of this compound, has been associated with improved selectivity and potency of COX-2 inhibition in other classes of compounds. researchgate.net Docking studies with other 5-methoxy-indole derivatives suggest that the methoxy group can form crucial interactions within the active site of the COX-2 enzyme. researchgate.net

Table 1: Enzyme Inhibitory Activities of Representative Indole Derivatives

EnzymeCompound TypeInhibition MechanismReported Potency (IC50/Ki)
MAO-BN-substituted indoleCompetitiveKi = 94.52 nM
AcetylcholinesteraseIndole amineCompetitive/MixedIC50 = 4.28 µM
COX-2N-methylsulfonyl-indoleSelective InhibitionIC50 = 0.05 µM

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a significant target for therapeutic intervention in a range of conditions. Indole derivatives have been identified as allosteric modulators of the CB1 receptor. cytoskeleton.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous ligands. researchgate.netnih.gov This binding can induce a conformational change in the receptor that alters the binding affinity and/or efficacy of the primary ligand. nih.gov

Studies on synthetic indole ligands have demonstrated that they can act as both positive and negative allosteric modulators. For instance, some indole-2-carboxamides have been shown to enhance the binding of CB1 receptor agonists (a characteristic of positive allosteric modulators) while simultaneously acting as insurmountable antagonists of receptor function (a characteristic of negative allosteric modulators). cytoskeleton.comnih.gov This complex pharmacology suggests that these compounds can fine-tune the signaling of the CB1 receptor, potentially offering therapeutic advantages over direct agonists or antagonists. cytoskeleton.com The 2,3-diphenyl substitution pattern present in this compound is a feature found in some compounds that exhibit allosteric modulation of the CB1 receptor. cytoskeleton.com

Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a well-established anticancer strategy. Numerous indole derivatives have been shown to be potent inhibitors of tubulin assembly by binding to the colchicine (B1669291) site on β-tubulin. nih.gov The 2-phenylindole (B188600) scaffold, present in this compound, is a key structural feature of many of these inhibitors. nih.gov The presence of a methoxy group at the 5-position of the indole ring has also been shown to contribute to the tubulin polymerization inhibitory activity. nih.gov Docking studies have indicated that the methoxy group can form hydrogen bond interactions with amino acid residues within the colchicine binding pocket, such as Cys241. researchgate.net

Efflux Pumps: Efflux pumps, such as P-glycoprotein (P-gp), are membrane transporters that can expel a wide range of xenobiotics, including anticancer drugs, from cells, leading to multidrug resistance. Inhibition of these pumps is a strategy to overcome drug resistance. Compounds with a diphenylmethane (B89790) scaffold, which shares structural similarities with the 2,3-diphenyl-1H-indole core, have been investigated as potential efflux pump inhibitors. Furthermore, some indole derivatives have been shown to inhibit the function of efflux pumps like NorA in Staphylococcus aureus. nih.gov

Table 2: Interaction of Indole Derivatives with Protein Targets

Protein TargetCompound TypeMechanism of ActionReported Potency (IC50)
TubulinArylthioindoleInhibition of polymerizationIC50 = 2.0 µM
P-glycoproteinFlavonoidInhibition of effluxIC50 = 4.20 nM (for Quinidine)

Modulation of Cellular Pathways

Beyond direct interactions with molecular targets, this compound and related compounds can exert their biological effects by modulating complex intracellular signaling and cell death pathways.

Indole compounds have been shown to influence a variety of cell signaling pathways that regulate cell proliferation, survival, and inflammation. One of the key pathways modulated by indole derivatives such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) is the PI3K/Akt/mTOR pathway. researchgate.net This pathway is frequently hyperactivated in cancer and plays a central role in cell growth and survival. I3C and DIM have been shown to inhibit the activation of Akt, a key kinase in this pathway. researchgate.net

Downstream of the PI3K/Akt pathway, the transcription factor NF-κB is a critical regulator of genes involved in inflammation, immunity, and cell survival. researchgate.net Indole compounds have been found to inhibit the activation of NF-κB. researchgate.net This inhibition can occur through multiple mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the translocation of NF-κB to the nucleus. researchgate.net The ability to modulate these interconnected signaling networks highlights the potential of indole derivatives to impact a broad range of cellular processes.

Apoptosis: Apoptosis is a form of programmed cell death characterized by a series of well-defined morphological and biochemical events. Many anticancer agents exert their effects by inducing apoptosis. Indole derivatives have been shown to trigger apoptosis in various cancer cell lines. The mechanisms often involve the activation of caspases, a family of proteases that execute the apoptotic program. For instance, indole-3-carbinol has been demonstrated to induce the cleavage and activation of caspase-8, caspase-9, and caspase-3 in lung cancer cells. nih.gov This activation leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.

Methuosis: Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.gov This distinct cell death mechanism is of particular interest for targeting cancer cells that are resistant to apoptosis. A notable methuosis-inducing agent is the indole-based chalcone, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), which shares the 5-methoxyindole (B15748) core with the subject of this article. nih.govuj.edu.pl The induction of methuosis by MOMIPP is associated with the dysregulation of endosomal trafficking and the fusion of macropinosome-derived compartments. nih.gov This leads to extensive cytoplasmic vacuolization and eventual loss of plasma membrane integrity. nih.govuj.edu.pl The ability of a structurally similar compound to induce this unique form of cell death suggests a potential mechanism of action for this compound.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the mechanistic investigations of the biological activities of This compound that adheres to the requested outline.

Publicly accessible research and databases contain information on related indole derivatives, such as other 5-methoxy-indoles or various 2,3-diphenyl-indole compounds, and their general biological activities. However, specific mechanistic studies detailing the antioxidant, antimicrobial, antiviral, and neuroprotective actions for the precise compound This compound are not available in the retrieved results.

Therefore, it is not possible to provide a scientifically accurate and thorough article that focuses solely on this compound while strictly following the provided structure for sections 6.3, 6.4, and 6.5. To do so would require extrapolating data from related but distinct molecules, which would be scientifically inaccurate.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of Substituents on the Indole (B1671886) Core and Phenyl Rings

The systematic modification of the 5-methoxy-2,3-diphenyl-1H-indole scaffold is a key strategy for exploring and optimizing its biological and chemical properties. This involves making targeted changes to the indole core, the methoxy (B1213986) substituent, and the two phenyl rings to observe the resulting impact on function.

Modification of the Indole Core: The indole nucleus itself offers several positions for modification. The methoxy group at the 5-position is a significant feature, as it is electron-donating and enhances the reactivity of the indole ring. chim.it

Methoxy Group Modification: Altering the 5-methoxy group, for instance, by replacing it with an ethoxy group or other alkyl ethers, can modulate the compound's lipophilicity and hydrogen-bonding capacity. The position of this group is also critical; moving the methoxy group to other positions, such as C-4, C-6, or C-7, can alter the electronic distribution and regioselectivity of the indole for subsequent reactions. chim.it

Indole N-H Substitution: The nitrogen atom of the indole ring can be substituted with various alkyl or aryl groups. This modification eliminates a hydrogen bond donor site and can introduce steric bulk, significantly affecting how the molecule interacts with biological targets.

Modification of the Phenyl Rings: The phenyl rings at the C-2 and C-3 positions are defining features that contribute significant steric bulk and opportunities for hydrophobic interactions.

Substitution on the Phenyl Rings: Adding various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) to the phenyl rings allows for the fine-tuning of electronic properties and steric profile. These modifications can enhance binding to target proteins or alter the molecule's solubility and metabolic stability.

Compound Modification (Principle from related Indole Studies)Structural ChangeObserved Effect on Activity/PropertyReference
Change Linkage of Aromatic SystemsChanging from a 6-6' to a 5-5' or 5-6' linkage in bis-indolesReduced biological activity in cell-cell fusion and viral replication assays (4-20 times less active). nih.gov nih.gov
Vary Phenyl Ring SubstituentsReplacing phenyl groups with smaller methyl groupsSignificantly reduces steric bulk, which can alter reactivity and stability.
Modify Core Substituent PositionMoving an electron-donating group from C-4 to C-5, C-6, or C-7 on the indole ringLower reaction yields in certain synthetic routes, indicating a change in core reactivity. acs.org acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

To move beyond qualitative observations, researchers employ computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development to build predictive models.

QSAR Modeling: QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a set of numerical values, known as molecular descriptors, for each compound and using statistical methods to create a predictive model. researchgate.net

Process: For a series of indole derivatives, descriptors representing their constitutional, topological, geometrical, and electronic features are computed. researchgate.net Methods like Multiple Linear Regression (MLR) are then used to develop an equation that links these descriptors to the observed biological activity (e.g., IC50 values). researchgate.net

Validation: A reliable QSAR model must be statistically robust and have predictive power. nih.gov Its quality is often assessed using metrics such as the squared correlation coefficient (R²) for the training set and the leave-one-out cross-validated R² (Q²loo). nih.govresearchgate.net A validated model can then be used to predict the activity of new, unsynthesized indole derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

Pharmacophore Development: A pharmacophore is an abstract 3D representation of the essential structural features that a molecule must possess to interact with a specific biological target. nih.gov It defines the spatial arrangement of key functionalities like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov

Identification: By analyzing a set of active indole derivatives, a common pharmacophore model can be generated. For a scaffold like this compound, a typical pharmacophore might include two aromatic/hydrophobic regions (representing the phenyl rings), a hydrogen bond donor (the indole N-H), and a hydrogen bond acceptor (the oxygen of the methoxy group).

Application: Once a pharmacophore hypothesis is developed and validated, it serves as a 3D query to screen large virtual databases of chemical compounds. nih.gov This process, known as virtual screening, can rapidly identify novel and structurally diverse molecules that are likely to be active, accelerating the discovery of new lead compounds. nih.gov

Correlation between Structural Features and Biological Efficacy (Mechanistic)

Understanding the mechanistic basis of biological efficacy requires correlating specific structural features with their role in molecular interactions. For the this compound scaffold, efficacy is directly tied to how its structure complements the target binding site.

The large, hydrophobic surface provided by the two phenyl groups is a dominant feature. In many biological targets, such as enzymes or receptors, there are well-defined hydrophobic pockets. The diphenyl substituents are ideally suited to occupy these pockets, leading to strong binding affinity through van der Waals and hydrophobic interactions. This principle is exemplified in the development of small-molecule HIV-1 fusion inhibitors that target a hydrophobic pocket on the gp41 protein. nih.gov The shape and hydrophobic surface area of the inhibitor are critical for potent activity, and modifications that disrupt this complementarity lead to a loss of efficacy. nih.govacs.org

Furthermore, the electronic features of the scaffold play a crucial role. The indole N-H group can act as a hydrogen bond donor, while the oxygen atom of the 5-methoxy group can act as a hydrogen bond acceptor. nih.gov These directed interactions are often essential for anchoring the molecule in the correct orientation within a binding site, thereby ensuring effective inhibition or activation of the target. Studies of related indole inhibitors of the enzyme ALOX15 have shown that the binding of the inhibitor can induce conformational changes in the enzyme, which in turn modulates its catalytic activity. mdpi.com This demonstrates a direct mechanistic link between the inhibitor's structure and its effect on biological function.

Influence of Electronic and Steric Properties on Reactivity and Biological Function

The reactivity and function of this compound are governed by a delicate balance of electronic and steric effects.

Electronic Properties: The 5-methoxy group is a strong electron-donating group, which significantly increases the electron density of the indole ring system. chim.it This electronic activation makes the molecule more susceptible to electrophilic substitution reactions. Specifically, the 5-methoxy group directs incoming electrophiles primarily to the C-4 and C-6 positions of the indole core. This regioselectivity is a powerful tool in synthesis, allowing for the controlled functionalization of the indole scaffold. The position of such activating groups is critical; studies on related systems have shown that an electron-donating group at the C-4 position can lead to higher yields in certain cyclization reactions compared to when the group is at the C-5 or C-6 positions, highlighting the profound influence of electronic effects on chemical reactivity. acs.org

Steric Properties: The most significant steric feature of the molecule is the presence of the two phenyl groups at the C-2 and C-3 positions.

Steric Bulk: These groups create substantial steric bulk compared to smaller substituents like methyl groups. This bulk can serve as a protective shield, enhancing the molecule's stability by hindering access to the reactive indole core.

PropertyStructural OriginInfluence on Reactivity/FunctionReference
Electronic ActivationElectron-donating 5-methoxy groupIncreases electron density of the indole ring, directing electrophilic substitution to C-4 and C-6. chim.it chim.it
Steric HindranceBulky C-2 and C-3 phenyl groupsCan improve stability by shielding the indole core but may also hinder certain reactions.
Hydrogen BondingIndole N-H (donor) and Methoxy O (acceptor)Provides specific, directional interactions for binding to biological targets. nih.gov nih.gov
Hydrophobicity & ShapeDiphenyl substituentsCrucial for binding to hydrophobic pockets in proteins and defining the molecule's fit. nih.gov nih.gov

Design Principles for Novel Indole Scaffolds with Tuned Activities

The collective insights from SAR, SPR, and QSAR studies on this compound and related structures give rise to a set of guiding principles for the rational design of new compounds with tailored properties.

Tune Core Reactivity and Specificity through Indole Substitution: The number, type, and position of substituents on the indole core, particularly electron-donating groups like methoxy, can be strategically chosen to control the electronic properties of the ring. This allows for the precise tuning of the scaffold's reactivity and regioselectivity for further synthetic elaboration. chim.itacs.org

Optimize Shape and Hydrophobicity for Target Affinity: The substituents on the C-2 and C-3 positions are primary determinants of the molecule's size, shape, and hydrophobicity. For targets with well-defined hydrophobic pockets, maintaining or enhancing the bulky, hydrophobic nature of the diphenyl groups is critical. The specific connectivity between aromatic systems should be optimized to ensure the correct molecular shape for binding. nih.govacs.org

Embed Essential Pharmacophoric Features: Design efforts should be guided by pharmacophore models derived from active compounds. New analogs should retain the key spatial arrangement of essential features, such as aromatic centers, hydrogen bond donors, and acceptors, to maximize the probability of successful interaction with the desired biological target. nih.gov

By applying these principles, chemists can more efficiently navigate the vast chemical space of indole derivatives to develop novel compounds with precisely tuned activities for applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methoxy-2,3-diphenyl-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of substituted indoles often employs electrophilic substitution or palladium-catalyzed coupling. For example, iodine-catalyzed reactions in acetonitrile at 40°C achieved 98% yield for a structurally similar indole derivative (Table 1, Entry 16 in ). Key parameters include catalyst loading (e.g., 10 mol% I₂), solvent choice (MeCN), and temperature control. Lower temperatures (<40°C) may reduce side reactions, while higher temperatures (80°C) maintain efficiency but risk decomposition .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography using programs like SHELXL ( ) is critical for resolving bond angles and substituent orientations. Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm methoxy and phenyl group positions.
  • Mass Spectrometry : High-resolution MS for molecular formula validation.
  • IR Spectroscopy : Identification of functional groups (e.g., N-H stretching in indole core).
    • For crystalline samples, refine data with SHELX to resolve torsional ambiguities .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    • Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Map proton-proton correlations and long-range 13^{13}C-1^1H couplings to distinguish diastereomers or regioisomers.
  • X-ray Diffraction : If crystallizable, use SHELXL to validate spatial arrangement and rule out impurities .
  • Dynamic NMR : Probe rotational barriers of phenyl groups at variable temperatures.

Q. What strategies optimize regioselectivity during functionalization of the indole core?

  • Methodological Answer :

  • Electrophilic Substitution : Direct methoxy/phenyl groups using Lewis acids (e.g., FeCl₃, AlCl₃) or iodine catalysis ().
  • Protecting Groups : Temporarily block reactive sites (e.g., N-H with Boc groups) to direct substitutions to C-2 or C-3.
  • Computational Guidance : DFT calculations (e.g., Fukui indices) predict electrophilic attack sites .

Q. How can researchers address low yields in cross-coupling reactions involving this indole derivative?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄, Buchwald-Hartwig catalysts, or Ni-based systems for C-C/C-N couplings.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Microwave Assistance : Enhance reaction rates and yields via microwave irradiation (e.g., 100°C, 30 min).
  • Byproduct Analysis : GC-MS or HPLC to identify side products and adjust stoichiometry .

Data Analysis and Theoretical Questions

Q. What computational methods validate the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., tubulin, kinases).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers design structure-activity relationship (SAR) studies for indole derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary phenyl groups) and compare bioactivity.
  • Pharmacophore Modeling : Identify essential moieties (e.g., planar indole core, hydrophobic phenyl groups) using MOE or Discovery Studio.
  • Statistical Analysis : Apply multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural features with activity .

Conflict Resolution in Experimental Data

Q. How to reconcile discrepancies between theoretical predictions and experimental results (e.g., unexpected reactivity)?

  • Methodological Answer :

  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O in methoxy group) or kinetic isotope effects (KIE) to elucidate pathways.
  • In Situ Monitoring : ReactIR or Raman spectroscopy to detect transient intermediates.
  • Collaborative Validation : Cross-check data with independent labs or open-access databases (e.g., PubChem, ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.